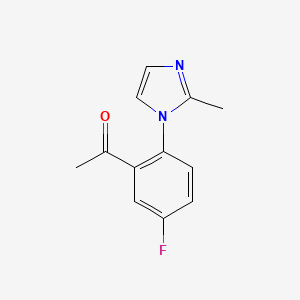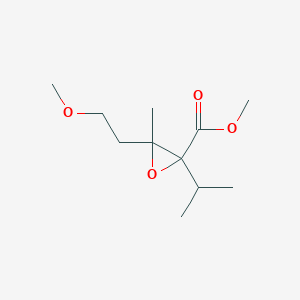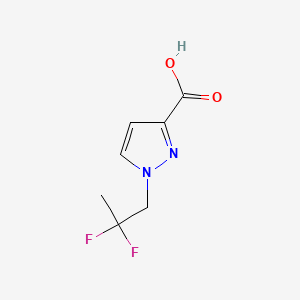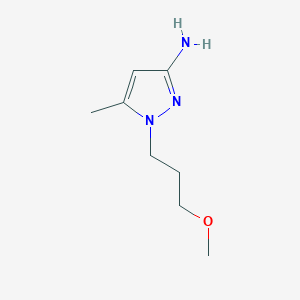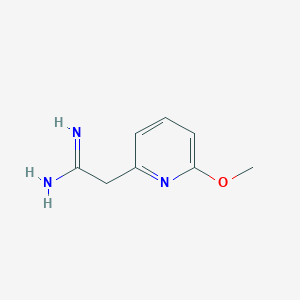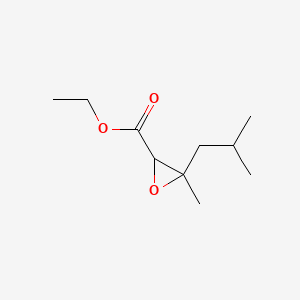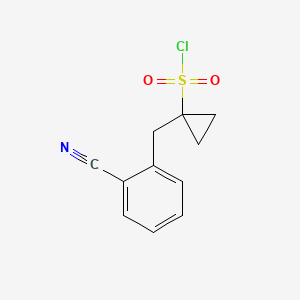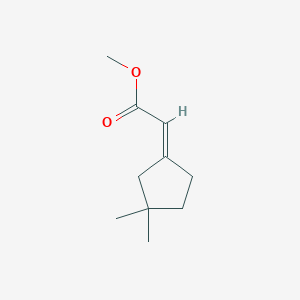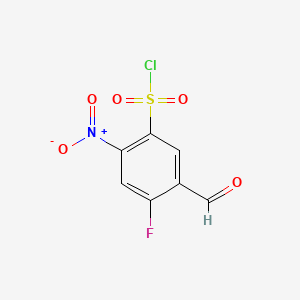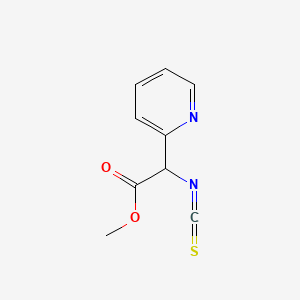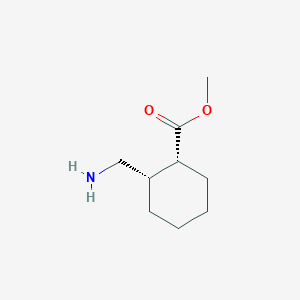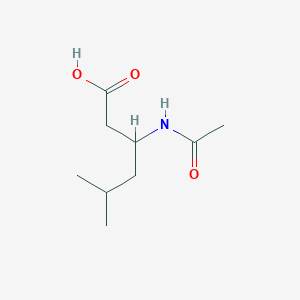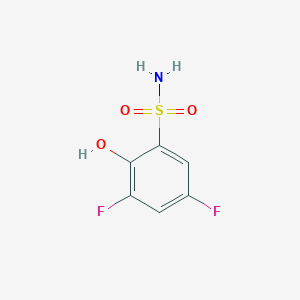
3,5-Difluoro-2-hydroxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-2-hydroxybenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a sulfonamide group at the 1 position on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 3,5-difluoro-2-hydroxybenzene. One common method includes the reaction of 3,5-difluoro-2-hydroxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
化学反応の分析
Types of Reactions
3,5-Difluoro-2-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The sulfonamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides.
Oxidation Reactions: Products include quinones and related compounds.
Reduction Reactions: Products include primary amines and other reduced derivatives.
科学的研究の応用
3,5-Difluoro-2-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a carbonic anhydrase inhibitor, which could be useful in the treatment of conditions like glaucoma and epilepsy.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic and optical characteristics.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.
作用機序
The mechanism of action of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by carbonic anhydrase . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase plays a critical role .
類似化合物との比較
Similar Compounds
3,5-Difluorobenzenesulfonamide: Lacks the hydroxyl group, which may affect its binding affinity and specificity for certain targets.
2-Hydroxybenzenesulfonamide: Lacks the fluorine atoms, which can influence its chemical reactivity and stability.
3,5-Dichloro-2-hydroxybenzene-1-sulfonamide: Contains chlorine atoms instead of fluorine, leading to different electronic and steric properties.
Uniqueness
3,5-Difluoro-2-hydroxybenzene-1-sulfonamide is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the hydroxyl group contributes to its reactivity and potential for hydrogen bonding .
特性
分子式 |
C6H5F2NO3S |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
3,5-difluoro-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H5F2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12) |
InChIキー |
LQLGVVAKONFOEH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)O)S(=O)(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


